molecular formula C24H20INO4 B557883 Fmoc-4-iodo-L-phenylalanine CAS No. 82565-68-2

Fmoc-4-iodo-L-phenylalanine

Cat. No. B557883
CAS RN: 82565-68-2
M. Wt: 513.3 g/mol
InChI Key: LXOXXTQKKRJNNB-QFIPXVFZSA-N
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Description

Fmoc-4-iodo-L-phenylalanine is a chemical compound with the molecular formula C24H20INO4 . It is a white powder used as a building block for peptide synthesis and the synthesis of a phosphotyrosine mimetic . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Fmoc-4-iodo-L-phenylalanine can be synthesized from 9-Fluorenylmethyl chloroformate and 4-IODO-D-PHENYLALANINE . The Phe (4-I) residue can be converted into a wide variety of substituted phenylalanines by Heck coupling or Suzuki coupling .


Molecular Structure Analysis

The molecular weight of Fmoc-4-iodo-L-phenylalanine is 513.32 g/mol . Its molecular structure is represented by the SMILES string: OC(=O)C@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24 .


Chemical Reactions Analysis

Fmoc-4-iodo-L-phenylalanine is used in the synthesis of peptides carrying a radio-label . It is also used in the synthesis of a phosphotyrosine mimetic .


Physical And Chemical Properties Analysis

Fmoc-4-iodo-L-phenylalanine is a white powder with a melting point of 200 - 220 °C . It has an optical rotation of [a]D20 = -14 to -16 ° (C=1 in DMF) . It is sparingly soluble in water (6.7E-4 g/L at 25°C) .

Scientific Research Applications

Peptide Synthesis

Fmoc-4-iodo-L-phenylalanine is used in peptide synthesis . It serves as a building block for the construction of bioactive peptides, which are small proteins that play crucial roles in biological processes .

Drug Discovery

This compound is also used in drug discovery . By incorporating Fmoc-4-iodo-L-phenylalanine into pharmaceutical drugs, their activity can be enhanced . This is particularly useful in the development of new medications with improved efficacy and safety profiles .

Radioligand Imaging Studies

Fmoc-4-iodo-L-phenylalanine is used in radioligand imaging studies . The iodine atom in the compound can be replaced with a radioactive isotope, allowing the compound to be tracked in biological systems . This is useful in studying the distribution and interaction of the compound in the body .

Protein Engineering

The compound is used in protein engineering as a model unnatural α amino acid . It can be used to alter the primary amino acid composition via the opal (UGA) codon . This allows researchers to study the effects of unnatural amino acids on protein structure and function .

Synthesis of Phosphotyrosine Mimetic

Fmoc-4-iodo-L-phenylalanine can be used in the synthesis of a phosphotyrosine mimetic . Phosphotyrosine is a key player in cellular signaling, and mimetics can help understand its role and potentially serve as therapeutic agents .

Chemical Research

Due to its unique structure and properties, Fmoc-4-iodo-L-phenylalanine is used in various chemical research applications. Its reactivity and stability make it a valuable tool in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Fmoc-Phe(4-I)-OH primarily targets Dipeptidyl peptidase 4 in humans and Aminopeptidase S in Streptomyces griseus . These enzymes play crucial roles in protein metabolism and regulation.

Mode of Action

It’s known that the compound interacts with its targets, potentially altering their activity and resulting in changes to cellular processes .

Biochemical Pathways

Fmoc-Phe(4-I)-OH is used to prepare peptides containing the versatile Phe(4-I) residue . The compound can be converted to phosphophenylalanine or the protected phosphotyrosine analog F2Pmp (OEt) 2 . These conversions may affect various biochemical pathways, particularly those involving protein synthesis and modification .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which may impact its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of Fmoc-Phe(4-I)-OH’s action are largely dependent on the specific peptides it’s incorporated into. As a versatile residue, Phe(4-I) can be converted into a wide variety of substituted phenylalanines, potentially leading to diverse effects .

Action Environment

The action, efficacy, and stability of Fmoc-Phe(4-I)-OH can be influenced by various environmental factors. For instance, its solubility may be affected by the pH and temperature of its environment . Additionally, the compound’s stability and reactivity could be influenced by the presence of other substances in its environment.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375792
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-iodo-L-phenylalanine

CAS RN

82565-68-2
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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